REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([CH:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)(=[O:11])=[O:10])=[CH:5][CH:4]=1.[CH3:18][O-:19].[Na+]>CS(C)=O>[ClH:2].[CH3:18][O:19][C:3]1[CH:8]=[CH:7][C:6]([S:9]([CH:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)(=[O:11])=[O:10])=[CH:5][CH:4]=1 |f:0.1,2.3,5.6|
|
Name
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|
Quantity
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1.12 g
|
Type
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reactant
|
Smiles
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Cl.ClC1=CC=C(C=C1)S(=O)(=O)C1CCNCC1
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Name
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sodium methoxide
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Quantity
|
0.0152 mol
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Type
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reactant
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Smiles
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C[O-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
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solvent
|
Smiles
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CS(=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction mixture was quenched in water
|
Type
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ADDITION
|
Details
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diluted mixture
|
Type
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EXTRACTION
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Details
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was extracted with methylene chloride
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Type
|
DRY_WITH_MATERIAL
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Details
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The methylene chloride phase was dried over sodium sulfate
|
Type
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CUSTOM
|
Details
|
the solvent was removed on the rotary evaporator
|
Type
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DISSOLUTION
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Details
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The residue (the free base of the title compound) was dissolved in methanol
|
Type
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ADDITION
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Details
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the solution was treated with an excess of ethereal hydrogen chloride
|
Type
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CUSTOM
|
Details
|
The resulting hydrochloride salt was recrystallized from methanol-diethyl ether
|
Type
|
CUSTOM
|
Details
|
to give white crystalline solid, m.p. 275°-276° C.
|
Name
|
|
Type
|
|
Smiles
|
Cl.COC1=CC=C(C=C1)S(=O)(=O)C1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |